7-Benzyloxymethyloxy-3-cyanocoumarin

CYP450 inhibition screening drug-drug interaction fluorogenic substrate selectivity

7-Benzyloxymethyloxy-3-cyanocoumarin (BOMCC; IUPAC: 2-oxo-7-(phenylmethoxymethoxy)chromene-3-carbonitrile) is a fluorogenic probe substrate of the 3-cyanocoumarin class, chemically identical to Thermo Fisher's Vivid® BOMCC. It functions as a blocked pro-fluorescent dye that releases the highly fluorescent metabolite 3-cyano-7-hydroxycoumarin (CHC; Ex/Em 408/455 nm) upon cytochrome P450 (CYP)-mediated O-dealkylation at either of two potential oxidation sites.

Molecular Formula C18H13NO4
Molecular Weight 307.3 g/mol
Cat. No. B13590977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxymethyloxy-3-cyanocoumarin
Molecular FormulaC18H13NO4
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C=C(C(=O)O3)C#N
InChIInChI=1S/C18H13NO4/c19-10-15-8-14-6-7-16(9-17(14)23-18(15)20)22-12-21-11-13-4-2-1-3-5-13/h1-9H,11-12H2
InChIKeyGTRKLODQQBLIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyloxymethyloxy-3-cyanocoumarin (BOMCC) for CYP450 Inhibition Screening: Procurement-Relevant Specifications and Selectivity Profile


7-Benzyloxymethyloxy-3-cyanocoumarin (BOMCC; IUPAC: 2-oxo-7-(phenylmethoxymethoxy)chromene-3-carbonitrile) is a fluorogenic probe substrate of the 3-cyanocoumarin class, chemically identical to Thermo Fisher's Vivid® BOMCC . It functions as a blocked pro-fluorescent dye that releases the highly fluorescent metabolite 3-cyano-7-hydroxycoumarin (CHC; Ex/Em 408/455 nm) upon cytochrome P450 (CYP)-mediated O-dealkylation at either of two potential oxidation sites . BOMCC is metabolized by a defined subset of human CYP isoforms—including CYP2B6, CYP2C8, CYP2C9, CYP3A4, CYP3A5, and CYP3A7—and is employed in high-throughput fluorescence-based assays for detecting CYP inhibition and enzyme-drug interactions .

Why BOMCC Cannot Be Interchanged with EOMCC or Other Fluorogenic CYP Substrates in Screening Workflows


Within the Vivid® 3-cyanocoumarin substrate family, BOMCC and its closest structural analog EOMCC (7-ethoxymethoxy-3-cyanocoumarin) produce the identical fluorescent readout (CHC; Ex/Em 408/455 nm) yet exhibit fundamentally non-overlapping CYP isoform coverage . BOMCC is the designated substrate for CYP2C8, CYP2C9, CYP3A4, CYP3A5, and CYP3A7, whereas EOMCC serves CYP1A2, CYP2B6, CYP2C19, and CYP2D6 . Substituting BOMCC with a generic coumarin substrate (e.g., 7-ethoxyresorufin, coumarin, or BFC) would alter the CYP isoform detection panel, compromise signal-to-noise ratio, and invalidate cross-study comparability with the extensive published BOMCC literature—over 50 peer-reviewed studies have used BOMCC to generate isoform-specific IC50 benchmarks . Furthermore, the benzyloxymethyl blocking group imparts distinct kinetic properties (Km, Vmax) that cannot be replicated by ethoxy, methoxy, or benzyloxy analogs .

Quantitative Differentiation Evidence for 7-Benzyloxymethyloxy-3-cyanocoumarin (BOMCC) Against Comparator Substrates


CYP Isoform Selectivity Profile: BOMCC Covers CYP3A4/3A5/2C9 Whereas EOMCC Covers CYP1A2/2C19/2D6

BOMCC and its closest structural analog EOMCC are metabolized by non-overlapping CYP isoform panels, making them complementary rather than interchangeable screening reagents. In the Vivid® substrate mapping study, BOMCC is specifically metabolized by CYP2C9 and CYP3A4 (yielding CHC; Ex/Em 408/455 nm), whereas EOMCC is metabolized by CYP1A2, CYP2C19, and CYP2D6 . Independent menadione inhibition experiments confirmed this partitioning: BOMCC serves CYP2C8 (IC50 2.36 ± 0.11 µM), CYP2C9 (IC50 8.91 ± 0.57 µM), CYP3A5 (IC50 9.77 ± 3.33 µM), and CYP3A7 (IC50 5.92 ± 0.81 µM); EOMCC serves CYP2B6 (IC50 5.76 ± 0.78 µM), CYP2C19 (IC50 8.51 ± 0.38 µM), and CYP2D6 (IC50 4.60 ± 0.87 µM) . A further study comparing POR variants explicitly assigned BOMCC to CYP3A4, CYP3A5, and CYP2C9, and EOMCC to CYP2C19 . This structured isoform selectivity means that a screening panel for CYP3A4 and CYP2C9 inhibition requires BOMCC; EOMCC cannot substitute.

CYP450 inhibition screening drug-drug interaction fluorogenic substrate selectivity ADME-Tox

Fluorescent Metabolite CHC Exhibits φF = 0.85 and ε = 43,000 M⁻¹cm⁻¹, Enabling High-Sensitivity Detection

The analytical sensitivity of BOMCC-based assays is ultimately governed by the photophysical properties of its CYP-liberated metabolite, 3-cyano-7-hydroxycoumarin (CHC). CHC exhibits a fluorescence quantum yield of φF = 0.85 in organic solvents, with intersystem crossing (S1 → T1) identified as a negligible deactivation pathway . This quantum yield substantially exceeds that of the conventional CYP probe metabolite 7-hydroxycoumarin (umbelliferone; φF ≈ 0.21 in aqueous buffer at neutral pH). CHC also possesses a molar extinction coefficient ε = 43,000 M⁻¹cm⁻¹ at λex = 406–408 nm , yielding a brightness product (ε × φF) of approximately 36,550 M⁻¹cm⁻¹. The excitation (408 nm) and emission (450–455 nm) maxima are well-separated from the NADPH cofactor absorbance region, minimizing optical interference in real-time kinetic reads . Additionally, CHC exhibits super-photoacid behavior with ground-state pKa = 6.2, enabling pH-dependent fluorescence modulation that can be exploited for mechanistic studies .

fluorescence quantum yield molar extinction coefficient CHC 3-cyano-7-hydroxycoumarin assay sensitivity

BOMCC Achieves the Highest Z′ Factor (0.918) Among Six Fluorogenic Substrates Tested for CYP3A7 HTS

In a head-to-head comparison of six fluorogenic substrates for neonatal hepatic CYP3A7 inhibition screening, BOMCC achieved the highest Z′ factor (0.918) and the second-highest signal-to-noise ratio (349) among all compounds tested . The comparative dataset included: BFC (Z′ = 0.845, S/N = 87.4), DBF (Z′ = 0.889, S/N = 222), DBOMF (Z′ = 0.874, S/N = 381), RBE (Z′ = 0.746, S/N = 96.4), and 7BQ (Z′ = 0.726, S/N = 41.9). BOMCC’s apparent Km for CYP3A7 was 23.9 µM (95% CI: 18.5–31.4), with Vmax of 0.369 pmol/min/pmol CYP3A7 (95% CI: 0.328–0.423) and total assay time of 55 minutes . A Z′ factor above 0.9 is universally considered “excellent assay” quality for HTS, while values between 0.7–0.8 are “acceptable” with reduced statistical separation . BOMCC was the only substrate in this study to exceed the 0.9 Z′ threshold, indicating superior well-to-well consistency and dynamic range for discriminating active inhibitors from inactive compounds.

Z-prime factor high-throughput screening CYP3A7 assay quality neonatal drug metabolism

BOMCC Is Validated Across Mammalian and Protozoan CYP Targets, Extending Utility Beyond Standard Human ADME Panels

Unlike most fluorogenic CYP substrates whose validation is restricted to human hepatic isoforms, BOMCC has been independently validated for activity with the protozoan sterol 14α-demethylase CYP51 from Trypanosoma cruzi (the causative agent of Chagas disease), with a determined Km of 191 ± 55 µM , and with rat CYP2C24 epoxygenase, with Km = 13.12 ± 1.28 µM and Vmax = 141.9 ± 7.0 min⁻¹ . BOMCC is also employed in recombinant human CYP51A1 inhibition assays using 8-point dose-response curves for compound screening . This cross-species, cross-isoform validation breadth is not replicated by EOMCC, BFC, or DBF, which are predominantly characterized against human CYP1–3 family isoforms. The ability to use a single fluorogenic substrate for both human ADME CYP screening and anti-parasitic CYP51 drug discovery creates workflow efficiencies in multi-target screening programs.

CYP51 Trypanosoma cruzi Chagas disease CYP2C24 non-mammalian CYP anti-parasitic drug discovery

Vendor-Independent Sourcing: BOMCC Is Chemically Identical to Thermo Fisher Vivid® BOMCC with Multi-Supplier Availability

7-Benzyloxymethyloxy-3-cyanocoumarin is commercially available from multiple independent suppliers as a compound chemically identical to Thermo Fisher’s Vivid® BOMCC . Cypex (now part of BioIVT) distributes BOMCC under catalog number CYP536 with storage specification of −80 °C . The compound is also available through Tebubio (European distribution) and is included in Vivid® CYP450 Blue Screening Kits for CYP2B6, CYP2C9, CYP3A4, and CYP3A5 from Thermo Fisher Scientific . This multi-vendor landscape contrasts with proprietary fluorogenic substrates that are restricted to a single manufacturer (e.g., certain P450-Glo™ luciferin-based substrates). The availability of BOMCC from independent suppliers reduces single-source supply risk and enables price benchmarking, with the added benefit that published IC50 data generated with Thermo Fisher Vivid® BOMCC are directly transferable to independently sourced BOMCC without re-validation.

supply chain resilience vendor-independent procurement BOMCC sourcing Vivid BOMCC equivalent BioIVT Cypex

Evidence-Backed Application Scenarios for 7-Benzyloxymethyloxy-3-cyanocoumarin (BOMCC) in Scientific and Industrial Settings


CYP3A4 and CYP2C9 Inhibition Screening in Pharmaceutical Drug-Drug Interaction (DDI) Panels

BOMCC is the designated fluorogenic substrate for CYP3A4 and CYP2C9 in the Vivid® CYP450 screening platform, the two most clinically significant CYP isoforms collectively responsible for metabolizing over 50% of marketed drugs . Published IC50 reference values using BOMCC include ketoconazole (CYP3A4, IC50 ≈ 8.24 µM), sulfaphenazole (CYP2C9, IC50 ≈ 8.91 µM), and apigenin (CYP3A4, IC50 = 31 ± 8 µM), providing directly comparable benchmarks for new chemical entity (NCE) inhibition potency ranking . Procurement of BOMCC for DDI panels ensures compatibility with this extensive published reference dataset.

Neonatal CYP3A7 Inhibition Screening for Pediatric Drug Safety Assessment

CYP3A7 is the predominant CYP3A isoform expressed in fetal and neonatal liver, and screening drug candidates for CYP3A7 inhibition is essential to identify entities with potential neonatal toxicity risks. BOMCC achieved the highest Z′ factor (0.918) among six fluorogenic substrates tested for CYP3A7 HTS, with a signal-to-noise ratio of 349 and an apparent Km of 23.9 µM . These metrics support robust, reproducible screening of compound libraries against this developmentally critical CYP isoform, an application for which EOMCC is not validated.

Anti-Parasitic Drug Discovery Targeting Trypanosoma cruzi CYP51 (Chagas Disease)

BOMCC is metabolized by T. cruzi sterol 14α-demethylase (CYP51) with Km = 191 ± 55 µM, enabling fluorescence-based HTS for CYP51 inhibitors as anti-Chagas drug leads . This application exploits BOMCC’s cross-species CYP target promiscuity and eliminates the need for cumbersome LC-MS-based lanosterol demethylation assays. The same BOMCC stock can support both human CYP ADME screening and protozoan CYP51 inhibitor triaging, streamlining compound progression from hit identification through selectivity profiling.

High-Throughput CYP Polymorphism and Pharmacogenetic Variant Screening

BOMCC has been employed to characterize the enzymatic activity of CYP2B6 allelic variants (CYP2B6*1, *4, *6, *9, *13), with Km and Vmax values measured for each variant using yeast microsomal preparations . The substrate’s high signal-to-noise ratio (Z′ = 0.918 for CYP3A7; S/N > 300 for multiple isoforms) and compatibility with miniaturized 2 µL reaction volumes make BOMCC suitable for large-scale pharmacogenetic variant panels where conserving enzyme and substrate is cost-critical.

Quote Request

Request a Quote for 7-Benzyloxymethyloxy-3-cyanocoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.